molecular formula C20H36O6 B211206 13,14-dihydro-19R-hydroxyPGE1

13,14-dihydro-19R-hydroxyPGE1

Cat. No.: B211206
M. Wt: 372.5 g/mol
InChI Key: HNLDBJMVKYEERT-FSNPWBFUSA-N
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Description

13,14-dihydro-19®-hydroxy Prostaglandin E1 is a biologically active metabolite of Prostaglandin E1. This compound is known for its potent inhibitory effects on platelet aggregation and its ability to activate adenylate cyclase. It has significant implications in cardiovascular research and therapeutic applications due to its biological activities .

Scientific Research Applications

13,14-dihydro-19®-hydroxy Prostaglandin E1 has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,14-dihydro-19®-hydroxy Prostaglandin E1 involves several steps, starting from readily available precursors. One common method includes the reduction of Prostaglandin E1 using specific reducing agents under controlled conditions to yield the dihydro derivative. The stereochemistry of the product is crucial, and careful control of reaction conditions is necessary to obtain the desired isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product from by-products and impurities. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

13,14-dihydro-19®-hydroxy Prostaglandin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of analogs .

Mechanism of Action

The compound exerts its effects primarily through the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activation results in various downstream effects, including inhibition of platelet aggregation and modulation of vascular tone. The molecular targets include specific receptors on platelets and vascular smooth muscle cells, which mediate these biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13,14-dihydro-19®-hydroxy Prostaglandin E1 is unique due to its specific stereochemistry and the presence of the 19®-hydroxy group, which contributes to its enhanced potency and selectivity in inhibiting platelet aggregation compared to its analogs. This makes it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1

InChI Key

HNLDBJMVKYEERT-FSNPWBFUSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O

SMILES

CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O

Canonical SMILES

CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O

Synonyms

19(R)-hydroxy PGE0; 13,14-dihydro-19(R)-hydroxy PGE1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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